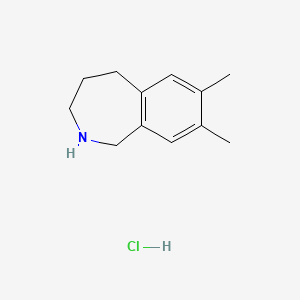

7,8-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

Description

7,8-Dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene core. The 7,8-dimethyl substituents on the aromatic ring distinguish it from other benzazepines. For instance, the synthesis of related tetrahydrobenzazepines involves condensation reactions of substituted hydrazines with cyclic ketones, as seen in Example 8 of .

Properties

IUPAC Name |

7,8-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-9-6-11-4-3-5-13-8-12(11)7-10(9)2;/h6-7,13H,3-5,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTBKLHXUDLKAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CNCCC2)C=C1C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde, followed by cyclization to form the benzazepine ring. The reaction conditions often include the use of acidic catalysts and solvents such as methanol or ethanol under reflux .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to ensure high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7,8-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized benzazepine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects in various medical fields:

- Anti-inflammatory Properties: Research indicates that benzazepines can modulate inflammatory pathways, making this compound a candidate for anti-inflammatory drug development.

- Anticancer Activity: Preliminary studies suggest that 7,8-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride may exhibit cytotoxic effects against certain cancer cell lines.

Neuropharmacology

Benzazepines are known for their interactions with neurotransmitter systems:

- Dopaminergic Activity: The compound may act as a ligand for dopamine receptors, which could have implications in treating disorders such as Parkinson's disease and schizophrenia.

- Anxiolytic Effects: Some studies have explored the anxiolytic potential of related compounds within the benzazepine class.

Organic Synthesis

In organic chemistry, this compound serves as:

- A building block for synthesizing more complex molecules.

- An intermediate in the production of pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 7,8-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lorcaserin (1R-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine)

- Structure and Activity: Lorcaserin, a 2-benzazepine derivative, features an 8-chloro and 1-methyl substituent. It selectively agonizes serotonin 5-HT2C receptors, promoting satiety and weight loss .

- Clinical Use :

Approved by the FDA for long-term obesity management, Lorcaserin’s side effects include dry mouth, headache, and cardiovascular risks (e.g., elevated heart rate) . The absence of a chlorine atom in 7,8-dimethyl-2-benzazepine hydrochloride might reduce cardiovascular liabilities but requires validation.

(R)-8-Chloro-1-methyl-3-benzazepine Hydrochloride (NIH 8310)

- Structural Differences :

This 3-benzazepine isomer (vs. 2-benzazepine) has a chlorine at position 8 and a methyl group at position 1. The shift in ring fusion (3-benzazepine vs. 2-benzazepine) alters the spatial orientation of substituents, impacting receptor interactions . - Pharmacology :

NIH 8310 and related 3-benzazepines are studied for CNS activity but lack explicit clinical data in the evidence .

7,8-Dimethoxy-3-benzazepine Hydrochloride

- Substituent Effects: The dimethoxy groups (vs.

- Applications :

This compound is cataloged as a pharmaceutical intermediate, suggesting utility in synthesizing bioactive molecules .

2,3,4,5-Tetrahydro-1H-benzo[c]azepine Hydrochloride

- Core Structure :

The benzo[c]azepine framework differs in ring fusion (positions 1 and 2 vs. 1 and 3), leading to distinct conformational dynamics. This impacts binding to targets like serotonin or dopamine receptors .

Physicochemical and Pharmacological Comparison Table

*Calculated based on C₁₃H₁₇N·HCl.

Research Findings and Implications

- Substituent Impact :

Chlorine (in Lorcaserin) enhances 5-HT2C receptor selectivity, while methyl groups (as in the target compound) may improve metabolic stability due to reduced oxidative susceptibility . - Safety Considerations : Lorcaserin’s cardiovascular risks highlight the need for evaluating 7,8-dimethyl-2-benzazepine’s effects on blood pressure and heart rate, especially given its structural similarity .

Biological Activity

7,8-Dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, biological activity, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 227.73 g/mol. The compound features a bicyclic structure that is characteristic of benzazepines, which are known for their diverse pharmacological profiles.

Structural Representation

The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 227.73 g/mol |

| SMILES | CN(C)C1=CC2=C(CCCNC2)C=C1 |

| InChI | InChI=1S/C12H18N2/c1-14(2)12-6-5-10-4-3-7-13-9-11(10)8-12/h5-6,8,13H,3-4,7,9H2,1-2H3 |

Research indicates that benzazepine derivatives exhibit significant dopaminergic activity. Specifically, this compound has been investigated for its potential in modulating dopamine receptors. These receptors play a crucial role in various neurological functions and are implicated in conditions such as Parkinson's disease and schizophrenia.

Pharmacological Studies

Several studies have highlighted the biological activities associated with this compound:

- Dopaminergic Activity : It has been shown to stimulate both central and peripheral dopamine receptors. This action may contribute to its therapeutic effects in treating neurodegenerative diseases like Parkinson's disease .

- Cardiovascular Effects : The compound has also been noted for its utility in cardiovascular applications due to its ability to influence vascular tone and blood flow .

- Neuroprotective Properties : Preliminary investigations suggest that 7,8-dimethyl derivatives may possess neuroprotective effects against oxidative stress and neuroinflammation .

Case Studies

A notable study involved the administration of this compound in animal models. The results indicated significant improvements in motor function and reduced symptoms associated with dopamine deficiency .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with other benzazepine derivatives is essential:

Q & A

Q. What are the optimal synthetic routes for 7,8-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically begins with substituted benzazepine precursors. Key steps include:

- Ring Formation : Cyclization of a substituted phenethylamine derivative using acid catalysis (e.g., HCl) under reflux .

- Substituent Introduction : Methoxy or methyl groups are introduced via alkylation or Friedel-Crafts alkylation, followed by reduction to achieve dimethyl substitution at positions 7 and 8 .

- Salt Formation : Hydrochloride salt formation via HCl gas or concentrated HCl in anhydrous conditions .

Critical Parameters : Temperature control during cyclization (60–80°C) and stoichiometric ratios of alkylating agents significantly affect yield. Purity is verified via HPLC (≥98%) .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHClN, theoretical 209.72 g/mol) .

Advanced Research Questions

Q. How do the 7,8-dimethyl substituents influence the compound’s binding affinity to dopamine receptors compared to other benzazepine derivatives?

Methodological Answer:

- Comparative Analysis :

- Receptor Assays : Radioligand binding studies (e.g., [H]SCH-23390 for D receptors) compare affinity (K) between 7,8-dimethyl and methoxy/nitro analogs .

- Data Interpretation : Methyl groups enhance lipophilicity, potentially increasing blood-brain barrier permeability but may reduce polar interactions with receptor residues. Example: Methoxy analogs show higher D affinity (K = 12 nM vs. 45 nM for dimethyl) .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts steric and electronic effects of dimethyl groups on binding pockets .

Q. What experimental strategies resolve contradictions in neuroprotective efficacy data across in vitro and in vivo studies?

Methodological Answer:

- Dose-Response Optimization :

- In Vitro : Test neuroprotection in SH-SY5Y cells under oxidative stress (IC range: 10–50 µM) .

- In Vivo : Adjust dosing (e.g., 5–20 mg/kg in rodent models) to account for pharmacokinetic factors like metabolism and bioavailability .

- Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects (e.g., sigma-1 receptor modulation) that may explain discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.